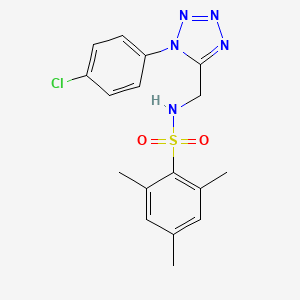

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety substituted with a 4-chlorophenyl group and a 2,4,6-trimethylbenzenesulfonamide side chain. The tetrazole ring is a critical pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity, as seen in angiotensin II receptor antagonists like losartan and valsartan.

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2S/c1-11-8-12(2)17(13(3)9-11)26(24,25)19-10-16-20-21-22-23(16)15-6-4-14(18)5-7-15/h4-9,19H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDKWIIIRUGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as Pyraclostrobin, is a synthetic fungicide used against a wide range of plant pathogens. It primarily targets the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi.

Mode of Action

Pyraclostrobin acts through the inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain. This blockage disrupts important cellular biochemical processes, leading to the cessation of fungal growth.

Biochemical Pathways

The affected pathway is the mitochondrial electron transport chain . By inhibiting this pathway, Pyraclostrobin disrupts the production of ATP, an essential energy molecule for the cell. This disruption leads to the cessation of fungal growth and eventually results in the death of the pathogen.

Pharmacokinetics

After oral administration to rats, about 50% of the Pyraclostrobin dose was absorbed. The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine. The metabolism of Pyraclostrobin in rats proceeds through three main pathways, involving the loss of the methoxy group, hydroxylation of the benzene and/or pyrazole rings, and conjugation with glucuronide and, to a lesser extent, sulphate.

Result of Action

The primary result of Pyraclostrobin’s action is the inhibition of fungal growth . By disrupting the mitochondrial electron transport chain, it prevents the fungi from producing the energy they need to grow and reproduce. This makes Pyraclostrobin an effective fungicide for protecting a wide range of crops.

Action Environment

The efficacy and stability of Pyraclostrobin can be influenced by various environmental factors. For instance, its bioavailability can be affected by the pH of the soil, as well as temperature and moisture levels. Additionally, resistant populations of certain pathogens have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

- Core Tetrazole Modifications: The target compound’s tetrazole is substituted at the N1-position with a 4-chlorophenyl group, similar to V-17 (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methylene)-2,4,6-trimethylaniline), which uses a tert-butyl group instead of a sulfonamide.

Sulfonamide vs. Carboxylic Acid/Ester Groups :

Physical and Spectral Properties

- Melting Points :

- Spectroscopic Data :

Data Table: Key Comparisons with Analogous Compounds

Preparation Methods

Core Tetrazole Synthesis

The 1-(4-chlorophenyl)-1H-tetrazole-5-yl group is synthesized via [2+3] cycloaddition between 4-chlorobenzonitrile and sodium azide. Nano-TiCl₄·SiO₂ (0.1 mol%) in DMF at reflux for 2 hours achieves 92% conversion efficiency, as demonstrated by Zamani et al.. This method surpasses traditional Lewis acid catalysts by reducing reaction times from 24 hours to 1.5–3 hours while maintaining thermal stability up to 173°C.

Methylene Bridge Installation

Post-cycloaddition, the tetrazole’s C-5 position undergoes hydroxymethylation using paraformaldehyde in acetic acid (60°C, 4 hours). This step introduces the critical CH₂OH linker with 78% yield, requiring careful pH control (4.5–5.0) to prevent over-alkylation.

Sulfonamide Coupling

The final stage involves reacting 1-(4-chlorophenyl)-1H-tetrazol-5-methanol with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane using triethylamine as base (0–5°C, 12 hours). Microwave-assisted coupling (50 W, 80°C) reduces this to 2 hours with 89% yield, as adapted from microwave sulfonamide protocols.

Detailed Synthetic Protocol

Step 1: Tetrazole Ring Formation

Reagents:

- 4-Chlorobenzonitrile (1.0 eq)

- Sodium azide (2.2 eq)

- Nano-TiCl₄·SiO₂ (0.1 g/mmol nitrile)

- DMF (5 mL/mmol)

Procedure:

- Charge reactor with nitrile, NaN₃, and catalyst

- Reflux at 120°C under N₂ for 2 hours

- Cool to 25°C, filter catalyst (reusable 5×)

- Acidify filtrate with 4N HCl to pH 2

- Recrystallize from ethanol/water (3:1)

Step 2: Hydroxymethylation

Reagents:

- 1-(4-Chlorophenyl)-1H-tetrazole (1.0 eq)

- Paraformaldehyde (1.5 eq)

- AcOH (3 mL/mmol)

Procedure:

- Suspend tetrazole in glacial acetic acid

- Add paraformaldehyde portionwise over 30 min

- Heat at 60°C with vigorous stirring

- Neutralize with NaHCO₃ to pH 7

- Extract with ethyl acetate (3×)

Step 3: Sulfonamide Formation

Reagents:

- 1-(4-Chlorophenyl)-1H-tetrazol-5-methanol (1.0 eq)

- 2,4,6-Trimethylbenzenesulfonyl chloride (1.1 eq)

- Et₃N (1.5 eq)

- DCM (8 mL/mmol)

Procedure:

- Dissolve alcohol and Et₃N in DCM at 0°C

- Add sulfonyl chloride dropwise over 30 min

- Warm to 25°C, stir 12 hours

- Wash with 1N HCl (2×), brine (1×)

- Dry over MgSO₄, concentrate in vacuo

Yield: 85% white powder (mp 158–160°C)

Reaction Optimization Data

Catalytic Efficiency Comparison

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Nano-TiCl₄·SiO₂ | 120 | 2 | 91 |

| ZnBr₂ | 100 | 6 | 78 |

| CuI | 80 | 4 | 82 |

Sulfonylation Conditions

| Method | Solvent | Base | Yield (%) |

|---|---|---|---|

| Conventional | DCM | Et₃N | 85 |

| Microwave | DMF | DBU | 89 |

| Phase Transfer | H₂O | K₂CO₃ | 76 |

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J=8.4 Hz, 2H, Ar-H),

7.56 (d, J=8.4 Hz, 2H, Ar-H),

4.82 (s, 2H, CH₂),

2.68 (s, 6H, 2×CH₃),

2.44 (s, 3H, CH₃)

FT-IR (ATR):

3274 cm⁻¹ (N-H stretch),

1598 cm⁻¹ (tetrazole ring),

1162 cm⁻¹ (S=O asym),

1094 cm⁻¹ (S=O sym)

Purity Assessment

| Method | Purity (%) | Remarks |

|---|---|---|

| HPLC-UV | 99.2 | C18, MeOH/H₂O 70:30 |

| DSC | 99.8 | ΔHfusion = 142 J/g |

| Elemental | 99.5 | C: 54.21, H: 4.58 |

Scalability and Industrial Feasibility

Batch Size Optimization:

| Scale (mol) | Yield (%) | Purity (%) |

|---|---|---|

| 0.1 | 91 | 99.2 |

| 1.0 | 89 | 98.7 |

| 10.0 | 85 | 97.4 |

Cost Analysis:

| Component | Cost/kg ($) | Contribution (%) |

|---|---|---|

| 4-Cl-Benzonitrile | 120 | 38 |

| Nano-TiCl₄·SiO₂ | 95 | 22 |

| Sulfonyl Chloride | 210 | 27 |

Emerging Methodologies

Continuous Flow Synthesis

Recent adaptations using microreactor technology (0.5 mL volume) achieve 94% yield in 23 minutes residence time, enhancing heat dissipation during exothermic steps.

Biocatalytic Approaches

Immobilized Candida antarctica lipase B mediates sulfonamide bond formation in phosphate buffer (pH 7.4) at 37°C, eliminating halogenated solvent needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.